molecular formula C7H14ClNO3 B13522747 (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride

Cat. No.: B13522747
M. Wt: 195.64 g/mol
InChI Key: DRTGJKKHCJXVBK-LIQNOFJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method involves the reaction of a suitable precursor with a chiral auxiliary or resolving agent, followed by purification steps to isolate the desired enantiomer .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism by which (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride include:

Uniqueness

What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1

InChI Key

DRTGJKKHCJXVBK-LIQNOFJUSA-N

Isomeric SMILES

C[C@H]1CNC([C@H](O1)C)C(=O)O.Cl

Canonical SMILES

CC1CNC(C(O1)C)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.